molecular formula C22H22Cl2N4O3S B298125 N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide

N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide

Cat. No. B298125
M. Wt: 493.4 g/mol
InChI Key: UWYLPRSBDDFGKX-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide, also known as DCPM, is a chemical compound that has been extensively researched for its potential applications in various fields of science. DCPM is a sulfonamide derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide has also been found to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide is its wide range of biochemical and physiological effects, which make it a promising candidate for further research. However, one of the main limitations of N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide. One possible direction is the development of new drugs based on the structure of N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide. Another possible direction is the investigation of the mechanism of action of N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide, which could lead to the development of new therapies for various diseases. Additionally, further research is needed to determine the optimal conditions for the use of N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide in experimental settings.

Synthesis Methods

The synthesis of N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide involves a multi-step process that starts with the reaction of 3,5-dichloroaniline with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde to form an intermediate product. This intermediate is then treated with hydrazine hydrate and a catalytic amount of acetic acid to form a hydrazone, which is then reacted with ethyl 2-chloroacetate to form the final product.

Scientific Research Applications

N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide has been extensively researched for its potential applications in various fields of science. The compound has been found to exhibit antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new drugs. N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide has also been found to exhibit anticancer activity, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

N-(3,5-dichlorophenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide

Molecular Formula

C22H22Cl2N4O3S

Molecular Weight

493.4 g/mol

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H22Cl2N4O3S/c1-15-9-17(16(2)28(15)20-7-5-4-6-8-20)13-25-26-22(29)14-27(32(3,30)31)21-11-18(23)10-19(24)12-21/h4-13H,14H2,1-3H3,(H,26,29)/b25-13+

InChI Key

UWYLPRSBDDFGKX-DHRITJCHSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)CN(C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)C

SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CN(C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CN(C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.